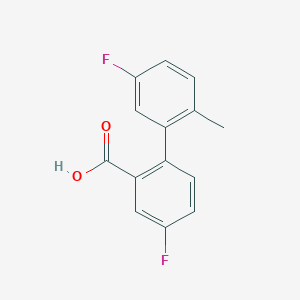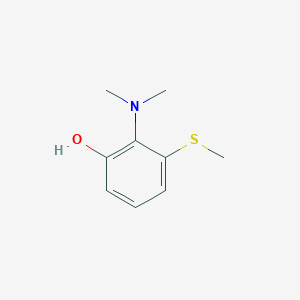
2-(Dimethylamino)-3-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(methylsulfanyl)phenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating effects of the dimethylamino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Brominated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to specific targets, while the phenol group can participate in hydrogen bonding and other interactions. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(DIMETHYLAMINO)-5-METHYLSULFANYL-OXAZOL-4-YL)TRIPHENYL-PHOSPHONIUM: Similar in structure but contains an oxazole ring and triphenylphosphonium group.
4-(2-(DIMETHYLAMINO)ETHYL)PHENOL SULFATE DIHYDRATE: Contains a dimethylaminoethyl group and is used in different applications.
Uniqueness
2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of a dimethylamino group, methylsulfanyl group, and phenol group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3 |
Clave InChI |
HLQCNYWPFCKVTO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=C1SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




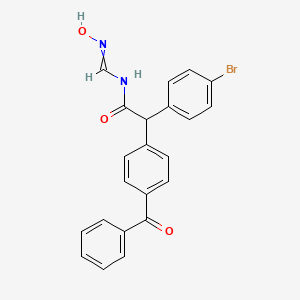
![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
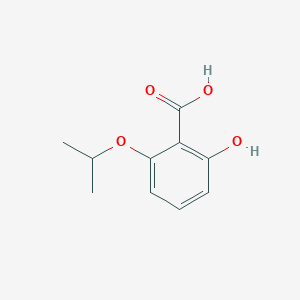

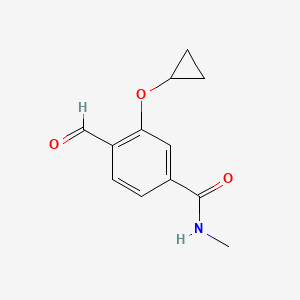

![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)


